molecular formula C10H17N5 B1489299 6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine CAS No. 1507638-98-3

6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine

Cat. No. B1489299
M. Wt: 207.28 g/mol
InChI Key: CDHWCTRVNWNXPL-UHFFFAOYSA-N
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Description

“6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine” is a chemical compound with the molecular formula C11H18N4 . It is structurally similar to “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine”, which is a known compound .


Synthesis Analysis

The synthesis of pyridazine compounds, such as “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine”, involves several methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction . Another method involves the copper-promoted 6- endo-trig cyclization of readily available β,γ-unsaturated hydrazones . These methods provide a variety of pyridazines with good yields, high functional group tolerance, and remarkable regioselectivity .


Molecular Structure Analysis

The molecular structure of “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine” can be inferred from its molecular formula, C11H18N4 . It is structurally similar to “6-(4-Methylpiperazin-1-yl)pyridazin-3-amine”, which has a molecular weight of 193.25 .

Scientific Research Applications

1. Crystallography

  • Methods : The crystal structure was determined using X-ray diffraction. The crystal was a yellow block with dimensions 0.15 × 0.13 × 0.10 mm. The data was collected using Cu K α radiation (1.54178 Å). The crystal structure was solved using the programs CrysAlis PRO and SHELX .
  • Results : The crystal structure was determined to be triclinic, with cell parameters a = 6.5011 (2) Å, b = 11.2794 (4) Å, c = 14.0796 (6) Å, α = 110.246 (4)°, β = 97.236 (3)°, γ = 98.335 (2)°, V = 941.01 (6) Å3 .

2. Anticholinesterase Inhibitors

  • Methods : The compound is used to synthesize 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine (I), which has shown significant acetyl cholinesterase inhibitor activity .
  • Results : The synthesized compound was found to be 100 times more selective for inhibition towards human acetyl cholinesterase than the reference drug Tacrine .

3. Antidepressant

  • Application : Pyridazine derivatives, including “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine”, have been shown to exhibit antidepressant activity .
  • Methods : The compound is used in the synthesis of various pyridazine derivatives that are tested for their antidepressant activity .
  • Results : The synthesized compounds have shown significant antidepressant activity .

4. Vasodilation

  • Application : Certain derivatives of “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine” have been used as vasodilators .
  • Methods : The compound is used in the synthesis of amide derivatives of 6-(4-carboxymethyl-oxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, which exhibit vasodilator action .
  • Results : The synthesized compounds have shown significant vasodilatory effects .

5. Agrochemicals

  • Application : Pyridazine derivatives, including “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine”, have been used as agrochemicals .
  • Methods : The compound is used in the synthesis of various pyridazine derivatives that are tested for their agrochemical activity .
  • Results : The synthesized compounds have shown significant agrochemical activity .

6. Antipyretic

  • Application : Pyridazine derivatives, including “6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine”, have been shown to possess antipyretic (fever-reducing) properties .
  • Methods : The compound is used in the synthesis of various pyridazine derivatives that are tested for their antipyretic activity .
  • Results : The synthesized compounds have shown significant antipyretic activity .

properties

IUPAC Name

6-(4-ethylpiperazin-1-yl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5/c1-2-14-5-7-15(8-6-14)10-4-3-9(11)12-13-10/h3-4H,2,5-8H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHWCTRVNWNXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethylpiperazin-1-yl)pyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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